

## Apitolisib: A Technical Guide to a Dual PI3K/mTOR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Apitolisib (also known as GDC-0980) is a potent, orally bioavailable small molecule that dually inhibits Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). By targeting two critical nodes in the PI3K/AKT/mTOR signaling pathway, Apitolisib has demonstrated significant preclinical and clinical activity against a range of human cancers. This document provides a comprehensive technical overview of Apitolisib, including its molecular formula, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

## **Chemical and Physical Properties**

**Apitolisib** is a thienopyrimidine derivative with the following molecular characteristics:



Property	Value	Source
Molecular Formula	C23H30N8O3S	[1][2]
Molecular Weight	498.60 g/mol	[2][3]
CAS Number	1032754-93-0	[1]
Appearance	Powder	[1]
Storage Conditions	2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO	[1]
Predicted pKa (Strongest Acidic)	13.47	[4]
Predicted pKa (Strongest Basic)	6.76	[4]
Predicted LogP	1.52	[4]

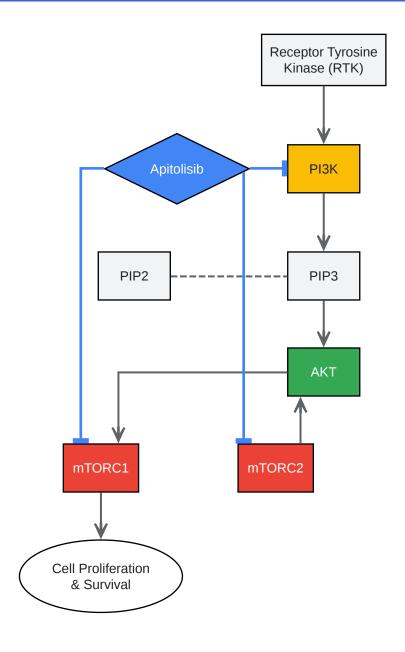
## **Mechanism of Action and Signaling Pathway**

**Apitolisib** exerts its anti-neoplastic effects by inhibiting the kinase activity of both PI3K and mTOR, key components of a signaling pathway frequently deregulated in cancer.[5][6][7] This dual inhibition leads to the suppression of downstream signaling, resulting in the induction of apoptosis and inhibition of cell proliferation.[8][9]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[7] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to AKT activation. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR. mTOR itself is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[10]

**Apitolisib** targets the ATP-binding sites of both PI3K and mTOR, thereby blocking the entire downstream signaling cascade.[6]





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Apitolisib inhibits the PI3K/AKT/mTOR signaling pathway.

## In Vitro and In Vivo Efficacy

**Apitolisib** has demonstrated potent inhibitory activity against various cancer cell lines and in vivo tumor models.

## In Vitro Kinase and Cell-Based Assays



Target	Assay Type	IC50 / Ki	Source
ΡΙ3Κα	Cell-free	Cell-free 5 nM	
РІЗКβ	Cell-free	27 nM	[1][3][10]
ΡΙ3Κδ	Cell-free	7 nM	[1][3][10]
РІЗКу	Cell-free	14 nM	[1][3][10]
mTOR	Cell-free	17 nM (K <sub>i</sub> )	[1][3]
PC3 (Prostate)	Cell Proliferation	307 nM	[3]
MCF7 (Breast)	Cell Proliferation	255 nM	[3]
A-172 (Glioblastoma)	Apoptosis Induction (20 μM, 48h)	46.47% apoptotic cells	[8]
U-118-MG (Glioblastoma)	Apoptosis Induction (20 μM, 48h)	7.7% apoptotic cells	[8]

## In Vivo Xenograft Models

In mouse xenograft models, orally administered **Apitolisib** has shown significant anti-tumor activity. For instance, in both PC-3 (prostate cancer) and MCF-7 (breast cancer) xenograft models, a dose of 1 mg/kg resulted in significant tumor growth delay.[3] At the maximum tolerated dose of 7.5 mg/kg, tumor stasis or regression was observed.[3]

## **Pharmacokinetics**

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized the absorption, distribution, metabolism, and excretion of **Apitolisib**.



Species	Dose	Route	Key Findings	Source
Mouse	1 mg/kg	IV	Low clearance (Clp: 9.2 mL/min/kg), Vss: 1.7 L/kg	[3]
Mouse	5 mg/kg & 50 mg/kg	Oral	Favorable pharmacokinetic parameters	[3]
Human	2-70 mg	Oral	Dose- proportional pharmacokinetic s	[11][12]
Human	≥16 mg	Oral	Target modulation observed	[11][12]

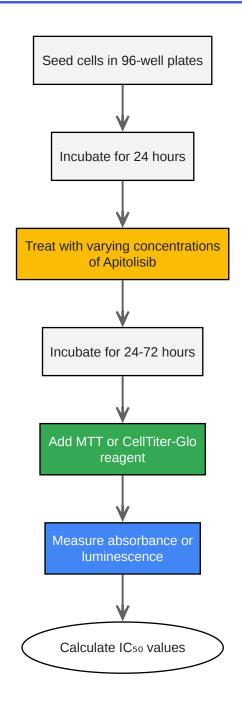
## **Experimental Protocols**

The following are representative experimental methodologies for evaluating the activity of **Apitolisib**.

# Cell Viability and Proliferation Assay (MTT or CellTiter-Glo)

This protocol is adapted from studies on glioblastoma and other cancer cell lines.[3][8]





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A typical workflow for assessing cell viability after **Apitolisib** treatment.

#### Methodology:

• Cell Seeding: Plate cancer cells (e.g., A-172, U-118-MG, PC3, MCF7) in 96-well plates at a density of 2 x 10<sup>5</sup> cells per well and allow them to adhere for 24 hours.[8]



- Treatment: Replace the culture medium with fresh medium containing various concentrations of **Apitolisib** (e.g., 50 nM to 50,000 nM).[8] Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a defined period, typically 24 to 72 hours.
- Reagent Addition:
  - For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.
  - For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
- Data Acquisition: Measure the absorbance at a specific wavelength (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
- Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This method is used to quantify the induction of apoptosis by **Apitolisib**.

#### Methodology:

- Cell Treatment: Seed cells in 6-well plates and treat with Apitolisib at desired concentrations for 24 or 48 hours.[8]
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).



## **Clinical Development**

**Apitolisib** has been evaluated in several Phase I and II clinical trials for various solid tumors. [4][11][13][14]

A first-in-human Phase I trial established the safety, tolerability, and recommended Phase II dose (RP2D) of **Apitolisib**.[11][12] The most common grade ≥3 toxicities observed at the RP2D of 40 mg once daily included hyperglycemia, rash, liver dysfunction, and diarrhea.[11] [12] Pharmacodynamic studies in this trial confirmed target engagement at doses ≥16 mg, as evidenced by the suppression of phosphorylated AKT levels.[11][12]

A Phase II trial in patients with metastatic renal cell carcinoma compared **Apitolisib** to everolimus.[14][15] This study found that dual PI3K/mTOR inhibition with **Apitolisib** was less effective and associated with more high-grade adverse events compared to everolimus.[14]

### Conclusion

**Apitolisib** is a potent dual inhibitor of the PI3K/mTOR pathway with demonstrated preclinical anti-cancer activity. While its clinical development has faced challenges related to its toxicity profile, it remains a valuable tool for cancer research and a lead compound for the development of next-generation PI3K/mTOR inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of **Apitolisib** and other molecules targeting this critical signaling pathway.

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